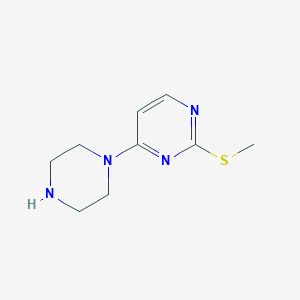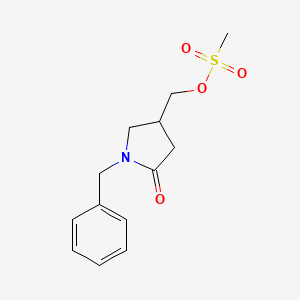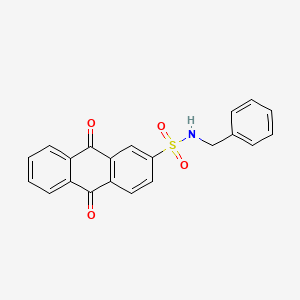
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as MS-PP, is a chemical compound that has been used in a range of scientific research applications. MS-PP has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.
Mecanismo De Acción
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been shown to interact with proteins and enzymes, and to modulate their activity. It has been found to bind to the active sites of enzymes, and to inhibit their catalytic activity. It has also been found to interact with proteins, and to modulate their activity by altering their conformation.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to modulate the activity of proteins. It has also been found to inhibit the formation of free radicals, and to reduce inflammation. In addition, it has been found to modulate the activity of certain hormones and neurotransmitters, and to regulate the activity of certain ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It also has a low toxicity, and it is not likely to cause adverse effects in humans. However, it has a limited range of biochemical and physiological effects, and it is not suitable for use in clinical trials.
Direcciones Futuras
There are a number of potential future directions for research using 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. It could be used to investigate the role of metals in biological processes, and to develop new drugs that target specific proteins or enzymes. It could also be used to explore the structure and function of proteins, and to develop new methods for drug delivery. In addition, it could be used to study signal transduction pathways, and to develop new ways to modulate the activity of proteins and enzymes.
Métodos De Síntesis
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized in two steps. First, a dicyclohexylcarbodiimide (DCC) is reacted with a piperazine-2-carboxylic acid to form an intermediate. The intermediate is then reacted with a methylsulfanyl-pyrimidine in the presence of a base (such as potassium carbonate) to form 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. The reaction is carried out in an aqueous solution, and the product is isolated by filtration.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and signal transduction pathways. It has also been used to study the structure and function of proteins, and to investigate the role of metals in biological processes.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPJHNDSTKPGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501076.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)